

Application of Jasminum Extracts in Cosmetic Formulations: Application Notes and Protocols

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Compound of Interest

Compound Name: *Jasminine*

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This document provides detailed application notes and experimental protocols for utilizing Jasminum (Jasmine) extracts in cosmetic and dermatological formulations. The information is based on scientific literature and is intended to guide research and development of innovative skincare products.

Application Notes

Jasminum, a genus belonging to the Oleaceae family, encompasses species such as Jasminum officinale (Common Jasmine) and Jasminum sambac (Arabian Jasmine). Extracts from these plants are rich in bioactive compounds, including flavonoids, terpenoids, phenolic acids, and lignans, which confer a range of benefits for skin health.^{[1][2]} These extracts are increasingly utilized in cosmetic formulations for their anti-aging, antioxidant, anti-inflammatory, and skin-soothing properties.^{[1][3][4]}

Key Cosmetic Benefits & Mechanisms of Action

- **Anti-Aging Effects:** Jasminum extracts combat skin aging through multiple mechanisms. They have been shown to increase the production of collagen type I, a key structural protein in the dermis that diminishes with age.^{[5][6][7]} Furthermore, they inhibit the activity of enzymes that degrade the extracellular matrix, such as collagenase and elastase, thereby preserving skin firmness and elasticity.^[8]

- **Antioxidant Activity:** Oxidative stress is a primary contributor to skin aging.[6] Jasminum sambac extracts have demonstrated potent antioxidant properties by reducing the production of cytosolic reactive oxygen species (ROS) in keratinocytes.[5][7][9] This activity is linked to both direct free-radical scavenging and the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[5][6][7]
- **Anti-Inflammatory Properties:** The extracts possess anti-inflammatory capabilities, making them suitable for calming irritated and sensitive skin.[10][11] The mechanism involves the reduction of pro-inflammatory mediators, such as decreasing nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated macrophages and inhibiting cytokines like TNF- α and IL-6.[2][5][6][9]
- **Anti-Glycation Effects:** Advanced glycation end products (AGEs) are formed when sugars react with proteins like collagen, leading to loss of skin elasticity and wrinkle formation.[6] A hydroethanolic extract of Jasminum sambac cells (JasHEX) has been shown to reduce the formation of AGEs, protecting the skin's structural integrity.[5][7][12]
- **Skin Barrier Support and Hydration:** Jasmine extracts help to restore and strengthen the skin's natural barrier, which is crucial for maintaining hydration and protecting against environmental aggressors.[4][13] This makes them beneficial for dry, dehydrated, or compromised skin.[4]
- **Skin Whitening and Radiance:** Certain Jasminum sambac flower extracts have demonstrated significant tyrosinase inhibitory activity.[14][15] Tyrosinase is the key enzyme in melanin synthesis, and its inhibition can help to reduce hyperpigmentation and improve skin radiance.[16]

Formulation Guidelines

- **Recommended Use Level:** For cosmetic formulations such as creams, lotions, and serums, Jasminum officinale flower extract is typically recommended at a concentration of 0.5% to 5%.[10][13]
- **Synergistic Combinations:** The effects of Jasmine extract can be enhanced when combined with other active ingredients. For improved moisturizing and anti-aging benefits, it can be

formulated with hyaluronic acid or Vitamin C.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on Jasminum extracts.

Table 1: Anti-Aging Enzyme Inhibition by Jasminum sambac Extract (JSE)

Enzyme	JSE IC ₅₀ (µg/mL)	Reference Compound	Ref. IC ₅₀ (µg/mL)
Collagenase	339.30 ± 7.87	Hesperidin	179.99 ± 1.64
Elastase	249.94 ± 16.51	Eugenol	34.52 ± 1.17
Hyaluronidase	269.26 ± 90.52	Hesperidin	157.06 ± 1.12

Data sourced from a study on the anti-aging activities of Jasminum sambac extract.[8]

Table 2: Antioxidant Activity of Jasminum sambac Extracts

Assay	Extract/Fraction	IC ₅₀ (µg/mL or mg/L)
DPPH Scavenging	JSE	94.13 ± 10.54 µg/mL
DPPH Scavenging	RO Fraction	512.6 mg/L
ABTS Scavenging	JSE	39.20 ± 0.45 µg/mL
ABTS Scavenging	RO Fraction	368.4 mg/L

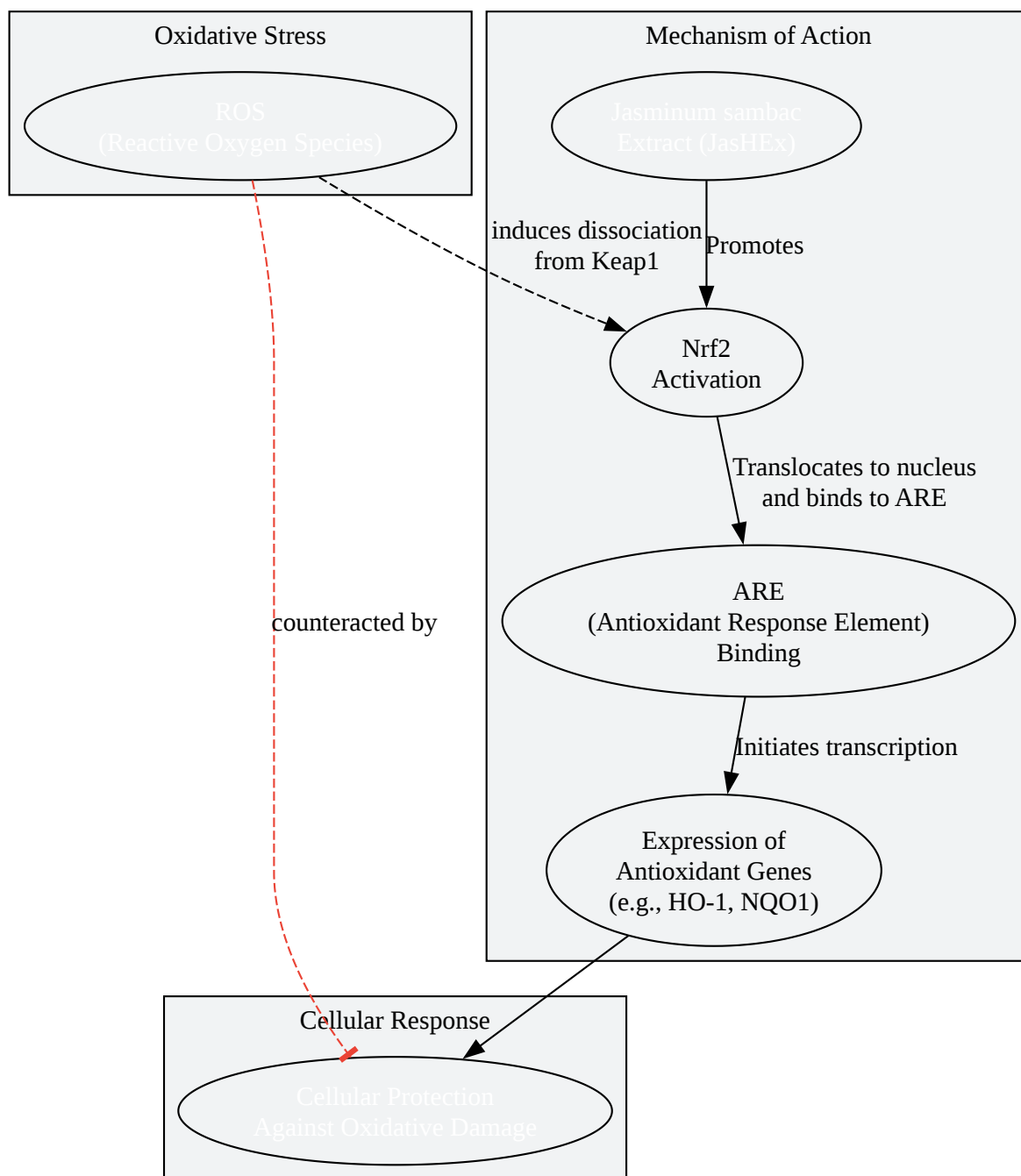
JSE data from one study[8], RO (residue fraction after SFE) data from another.[15] Note the different units.

Table 3: Tyrosinase Inhibition by Jasminum sambac Flower Extracts

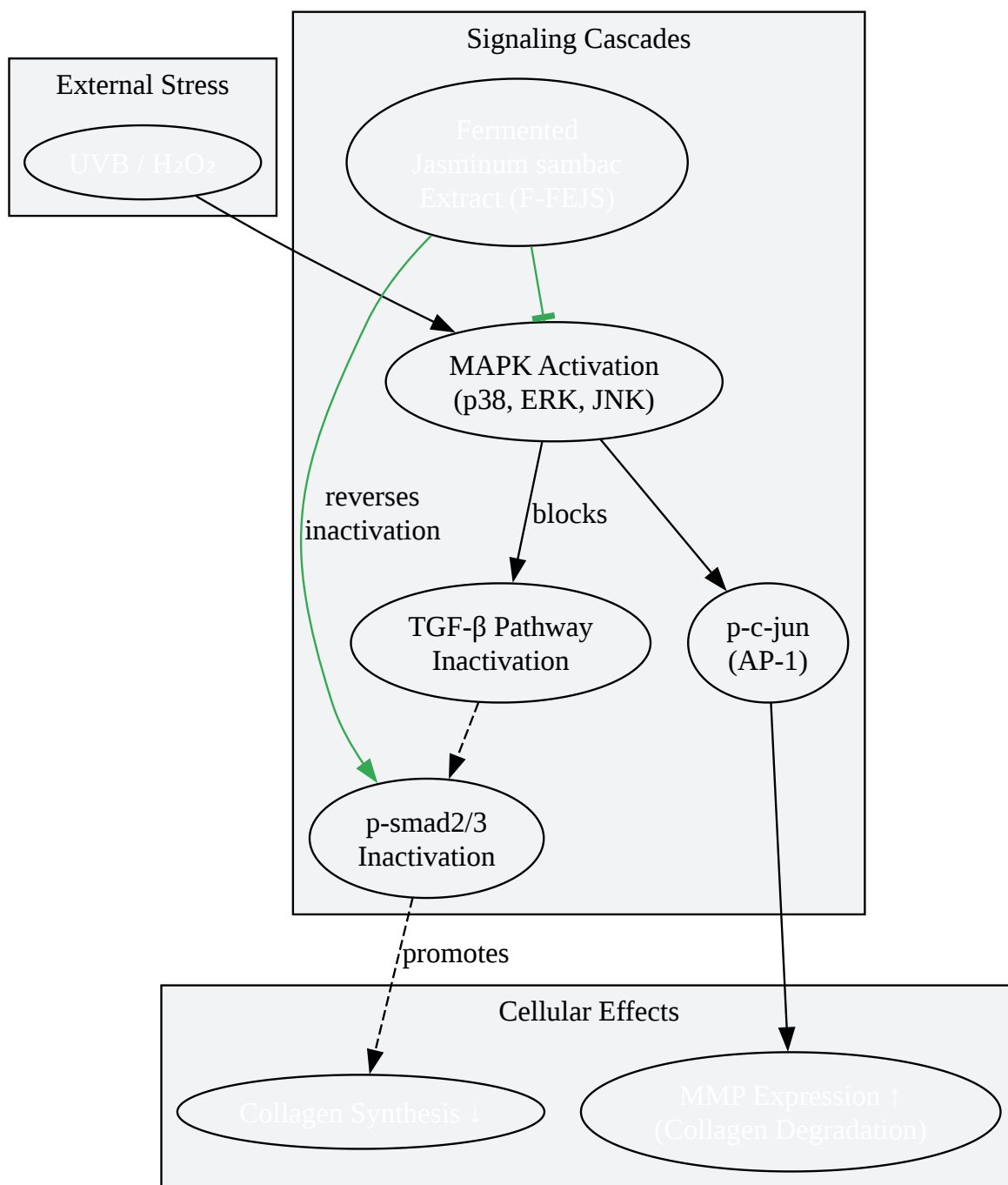
Extract/Fraction	IC ₅₀ (mg/L)	Maximum Inhibition (%)
RO Fraction	263.5	100 ± 0.2
2:8 Mixture (SFE:RO)	273–421 (Antioxidant IC ₅₀)	100
100% SFE Fraction	3986.5	50.7 ± 1.8

Data sourced from a study on products developed from J. sambac flower extracts.[\[14\]](#)[\[15\]](#) SFE: Supercritical Fluid Extraction; RO: Residue.

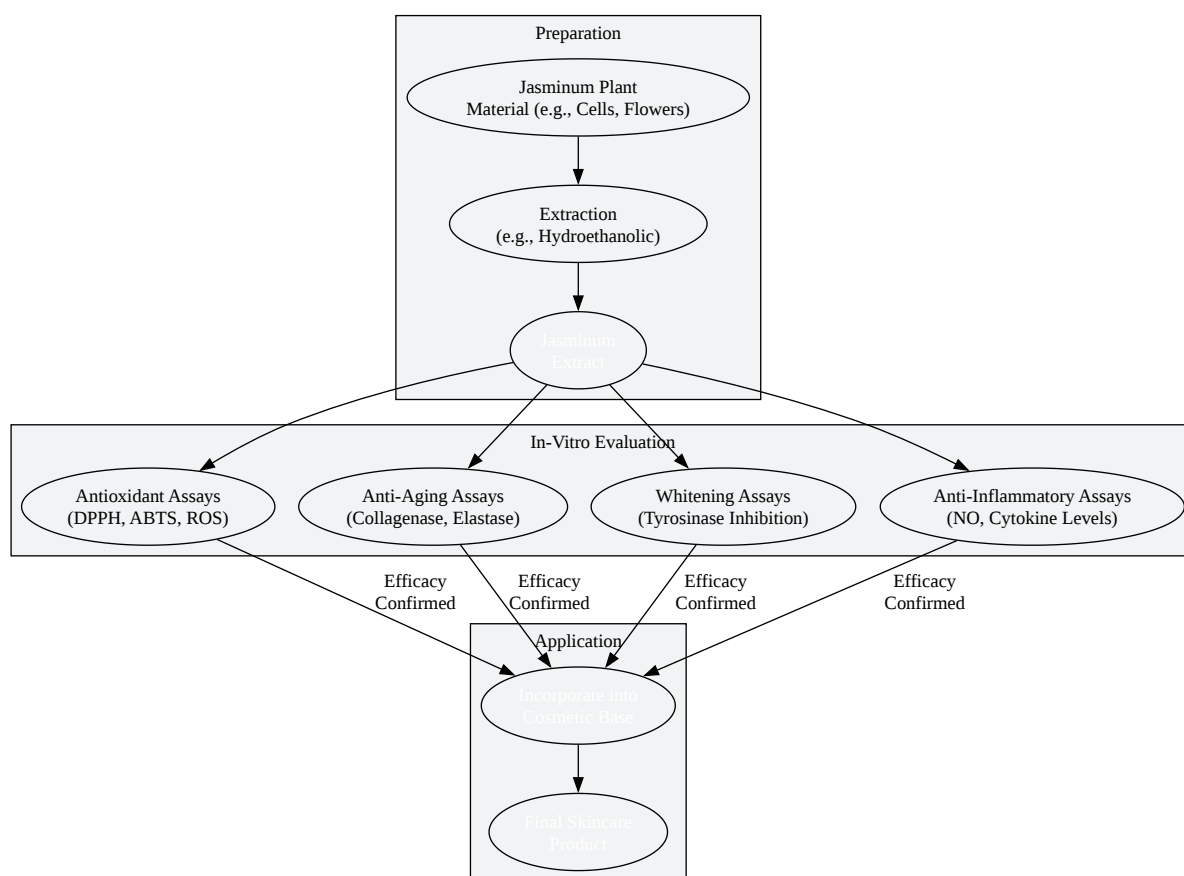
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Experimental Protocols

Protocol for In-Vitro Tyrosinase Inhibition Assay

This protocol is adapted from methodologies used to assess skin-whitening agents.[\[14\]](#)[\[16\]](#)[\[17\]](#)

- Objective: To determine the ability of a Jasminum extract to inhibit the activity of mushroom tyrosinase, a key enzyme in melanogenesis.
- Materials:
 - Mushroom Tyrosinase (e.g., 30 units/mL in phosphate buffer)
 - L-DOPA (2.5 mM in phosphate buffer) or L-Tyrosine
 - Phosphate Buffer (0.1 M, pH 6.8)
 - Jasminum extract, dissolved in a suitable solvent (e.g., 50% DMSO) to create a stock solution.
 - Kojic acid (positive control)
 - 96-well microtiter plate
 - Microplate reader (absorbance at 475-490 nm)
- Procedure:
 - Prepare serial dilutions of the Jasminum extract and kojic acid in the phosphate buffer.
 - To each well of the 96-well plate, add the following in order:
 - 40 μ L of the sample solution (or buffer for the control).
 - 80 μ L of 0.1 M phosphate buffer (pH 6.8).
 - 40 μ L of mushroom tyrosinase solution.
 - Incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
- Immediately measure the absorbance at 475 nm using a microplate reader at time zero (T_0).
- Incubate the plate at 37°C for an additional 20-30 minutes.
- Measure the final absorbance at 475 nm (T_1).
- Data Analysis:
 - Calculate the percentage of tyrosinase inhibition for each sample concentration using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ Where A is the change in absorbance ($T_1 - T_0$).
 - Plot the percentage inhibition against the extract concentration to determine the IC_{50} value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol for Cellular Antioxidant Activity (ROS Reduction)

This protocol is based on the measurement of intracellular ROS using a fluorescent probe in keratinocytes.[\[5\]](#)[\[18\]](#)

- Objective: To quantify the ability of a Jasminum extract to reduce intracellular ROS levels in human keratinocytes (e.g., HaCaT cells) under oxidative stress.
- Materials:
 - HaCaT (human keratinocyte) cell line
 - Cell culture medium (e.g., DMEM) with supplements
 - CM-H2DCFDA fluorescent probe (5 µM solution)
 - Hydrogen peroxide (H_2O_2) as an oxidative stress inducer (e.g., 450 µM)
 - Jasminum extract dissolved in cell culture medium

- Ascorbic acid (positive control, e.g., 500 μM)
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom cell culture plates
- Fluorescence microplate reader
- Procedure:
 - Cell Seeding: Seed HaCaT cells (e.g., 1.8×10^4 cells/well) into a 96-well plate and incubate for 20-24 hours to allow for attachment.
 - Treatment: Remove the medium and treat the cells for 2 hours with various concentrations of the Jasminum extract (e.g., 0.0006% to 0.006% p/v) or ascorbic acid. Include untreated control wells.
 - Probe Loading: Wash the cells with PBS and incubate them at 37°C with a 5 μM solution of CM-H2DCFDA for 30 minutes. This probe becomes fluorescent upon oxidation by ROS.
 - Stress Induction: Induce oxidative stress by adding H_2O_2 (e.g., 450 μM) to the wells (except for the negative control).
 - Measurement: After 30 minutes of stress induction, measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).
- Data Analysis:
 - Normalize the fluorescence of treated cells to that of the untreated, H_2O_2 -stressed control cells.
 - Calculate the percentage reduction in ROS for each concentration of the extract.
 - A lower fluorescence value indicates a higher antioxidant activity of the extract.

Protocol for Collagenase Inhibition Assay

This protocol provides a method for assessing the anti-collagenase activity of Jasminum extracts.[8]

- Objective: To measure the inhibitory effect of a Jasminum extract on the activity of bacterial collagenase.
- Materials:
 - Clostridium histolyticum collagenase
 - Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl₂ and 400 mM NaCl)
 - FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) as the substrate
 - Jasminum extract, dissolved in a suitable solvent
 - Hesperidin or another known inhibitor (positive control)
 - 96-well microtiter plate
 - UV-Vis microplate reader
- Procedure:
 - Prepare serial dilutions of the Jasminum extract and the positive control in Tricine buffer.
 - In a 96-well plate, mix the collagenase enzyme with the various concentrations of the extract or control.
 - Pre-incubate the mixture at room temperature for 15 minutes.
 - Initiate the reaction by adding the FALGPA substrate.
 - Immediately monitor the decrease in absorbance at 340 nm over time as the substrate is cleaved.
- Data Analysis:
 - Determine the rate of reaction for each concentration.

- Calculate the percentage of collagenase inhibition using the formula: % Inhibition = $[(\text{Rate_control} - \text{Rate_sample}) / \text{Rate_control}] * 100$
- Plot the percentage inhibition against the extract concentration to determine the IC₅₀ value.

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